molecular formula C20H26N2O2S B3016073 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide CAS No. 954054-39-8

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide

Cat. No.: B3016073
CAS No.: 954054-39-8
M. Wt: 358.5
InChI Key: GCTOGVVHIFJYOE-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Its molecular structure, which integrates a phenethyl group linked to a pyrrolidine moiety and a phenyl ethanesulfonamide chain, suggests potential for diverse biological interactions. This structural motif is frequently investigated for its affinity toward various neurological and inflammatory targets. Research into similar sulfonamide-based compounds has demonstrated their applicability in studying cyclooxygenase (COX) pathways and other inflammatory mediators, which are critical in the development of anti-inflammatory and analgesic agents . The presence of the pyrrolidine substituent, a common feature in pharmacologically active molecules, may influence the compound's binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is provided for research purposes only, specifically for in vitro analysis and preclinical investigations. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct thorough safety assessments and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-25(24,17-13-18-6-2-1-3-7-18)21-14-12-19-8-10-20(11-9-19)22-15-4-5-16-22/h1-3,6-11,21H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTOGVVHIFJYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenethyl group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a phenethyl halide.

    Introduction of the ethanesulfonamide group: This can be done through a sulfonation reaction, where the phenethyl-pyrrolidine intermediate is treated with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ethanesulfonamide group are crucial for binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-pyrrolidin-1-yl-quinoline
  • 4-(1-pyrrolidinyl)piperidine
  • 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Uniqueness

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is unique due to its combination of a phenyl group, a pyrrolidine ring, and an ethanesulfonamide moiety This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Biological Activity

2-Phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2S. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly as a pharmacophore in drug design.

Research indicates that this compound may interact with ion channels, specifically the KCNQ2 (Kv7.2) channel. The modulation of these channels is crucial for neuronal excitability and has implications in treating neurological disorders.

Ion Channel Modulation

A study highlighted the ability of related compounds to act as molecular switches that modulate KCNQ2 channel pharmacology. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl groups significantly influenced the potency of these compounds as KCNQ2 inhibitors. For instance, modifications led to variations in potency, with some derivatives achieving nanomolar activity levels .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundActivity (nM)Comments
This compoundTBDPotential KCNQ2 modulator
3-Chloro derivative170Most active compound identified
3-Methoxy derivative120Retained high potency
3,4-Dimethoxy derivative20,200Significant loss of activity

Case Studies and Research Findings

  • KCNQ2 Inhibition : In a comprehensive study on KCNQ2 inhibitors, it was found that certain structural modifications could enhance or diminish the inhibitory effects on the channel. The most potent inhibitors were identified as having specific halogen substitutions on the phenyl rings .
  • Metabolic Stability : A metabolic soft-spot analysis indicated that the pyrrolidine ring was a significant site for metabolism, which could affect the compound's bioavailability and therapeutic efficacy. Modifications to this ring were generally not well tolerated, suggesting a need for careful design in future derivatives .
  • Selectivity Profile : The selectivity of these compounds was evaluated across various ion channels and GPCRs (G protein-coupled receptors). It was noted that while some compounds showed high selectivity for KCNQ2, they also exhibited weak activity against other targets at higher concentrations .

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